

Comprehensive Analytical Characterization of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(2,5-Difluoro-4-nitrophenyl)acetic Acid
Cat. No.:	B1428778

[Get Quote](#)

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of **2-(2,5-Difluoro-4-nitrophenyl)acetic Acid** (DFNPA). As a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, rigorous verification of its identity, purity, and structure is paramount.^{[1][2][3]} This guide moves beyond a simple listing of procedures to explain the underlying principles and rationale for methodological choices, ensuring robust and reproducible results. We present a multi-technique approach employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section includes detailed, self-validating protocols and data interpretation guidelines tailored for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

2-(2,5-Difluoro-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its molecular structure, featuring a carboxylic acid group, a nitro group, and two fluorine atoms on the aromatic ring, imparts specific chemical reactivity useful in organic synthesis.^{[3][4]} The electron-withdrawing nature of the nitro and fluoro substituents significantly influences the molecule's properties, including its acidity and chromatographic behavior. Accurate characterization is essential to control the quality of downstream products.

A summary of the key physicochemical properties of DFNPA is provided below.

Property	Value	Source
CAS Number	770719-22-7	[5] [6]
Molecular Formula	<chem>C8H5F2NO4</chem>	[5] [6]
Molecular Weight	217.13 g/mol	[5] [6]
Predicted pKa	3.38 ± 0.10	[5]
Appearance	Expected to be a light yellow or off-white solid	Inferred from similar compounds [1] [2]

Purity Determination and Quantification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For DFNPA, its acidic nature and aromaticity make it well-suited for RP-HPLC with UV detection.

Causality in Method Design

- **Stationary Phase:** A C18 column is selected for its hydrophobicity, which provides strong retention for the aromatic ring of DFNPA.
- **Mobile Phase:** An acetonitrile/water gradient is used to ensure the elution of both the main analyte and any potential impurities with different polarities. The addition of an acid (like trifluoroacetic acid or phosphoric acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group ($pK_a \approx 3.38$), leading to a single, well-defined, and sharp chromatographic peak by minimizing tailing.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- **Detection:** The nitroaromatic structure of DFNPA contains a strong chromophore, making UV detection highly sensitive. A detection wavelength is chosen near the absorbance maximum for optimal signal-to-noise ratio.[\[9\]](#)

Experimental Protocol: RP-HPLC

- Instrumentation & Consumables
 - HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
 - C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - HPLC-grade acetonitrile (ACN), water, and trifluoroacetic acid (TFA).
 - Volumetric flasks and pipettes.
- Reagent Preparation
 - Mobile Phase A (MPA): 0.1% (v/v) TFA in water.
 - Mobile Phase B (MPB): 0.1% (v/v) TFA in ACN.
 - Diluent: 50:50 (v/v) ACN:Water.
- Standard & Sample Preparation
 - Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of DFNPA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
 - Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
 - Sample Solution (0.1 mg/mL): Prepare test samples in the same manner as the working standard.
- Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection Wavelength	270 nm (or λ -max determined by PDA)
Gradient Program	0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B

- System Suitability Testing (SST)
 - Inject the working standard solution five times. The results must meet the criteria below before proceeding with sample analysis.

SST Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
%RSD of Peak Area	$\leq 2.0\%$

Workflow Diagram: HPLC Purity Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for DFNPAAs purity analysis by RP-HPLC.

Identity Confirmation by LC-MS

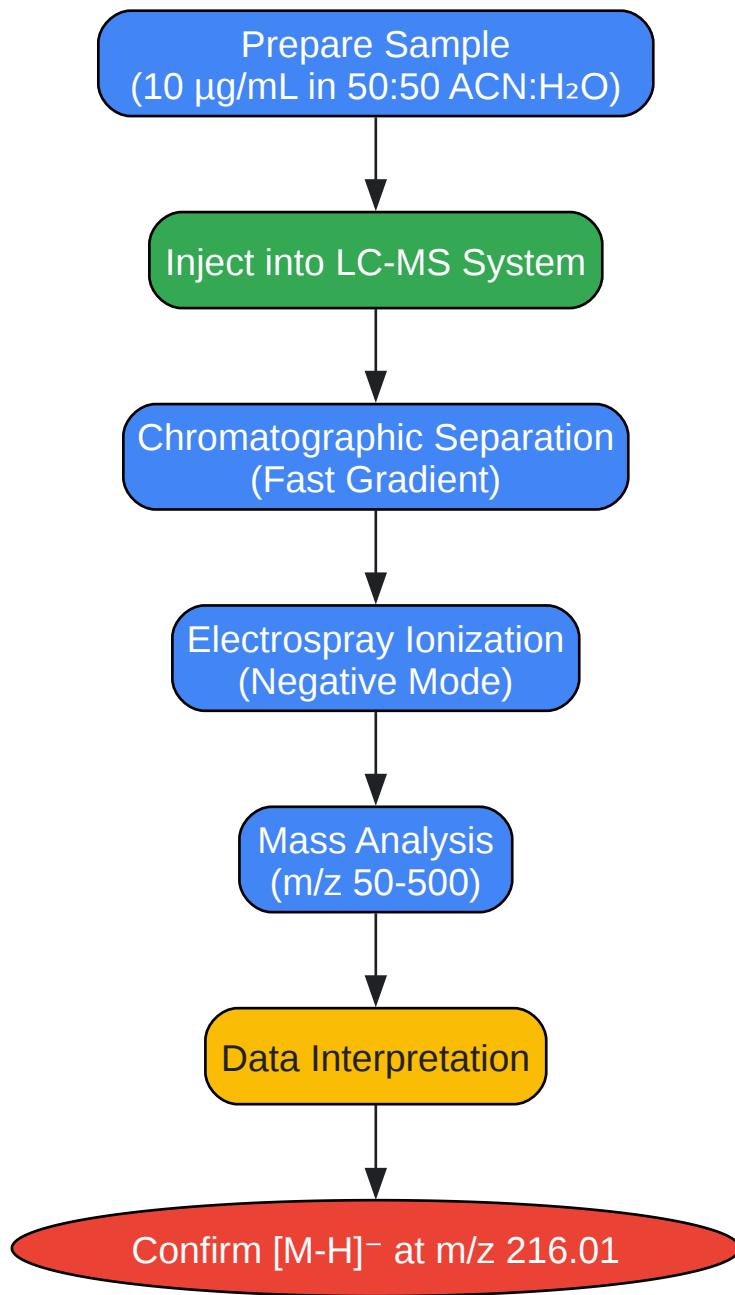
LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unequivocal identification of a compound by determining its molecular weight. For DFNPA, Electrospray Ionization (ESI) is the preferred technique.

Causality in Method Design

- Ionization Mode: The carboxylic acid moiety of DFNPA is readily deprotonated. Therefore, ESI in negative ion mode ($[\text{M}-\text{H}]^-$) will provide a strong and easily interpretable signal for the parent ion.
- LC Method: A fast gradient can be used, as the primary goal is not baseline separation of all impurities but rapid confirmation of the main peak's identity. Using a volatile buffer like formic acid instead of TFA is recommended for better MS sensitivity.[\[7\]](#)

Experimental Protocol: LC-MS

- Instrumentation
 - LC-MS system equipped with an ESI source and a single quadrupole or time-of-flight (TOF) mass analyzer.
- LC Conditions
 - Column: C18, 2.1 x 50 mm, 3.5 μm .
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Gradient: 5% to 95% B over 5 minutes.
 - Sample: Use a 10 $\mu\text{g}/\text{mL}$ solution of DFNPA in 50:50 ACN:Water.
- MS Conditions (ESI Negative Mode)


- Scan Range: m/z 50-500.
- Capillary Voltage: -3.5 kV.
- Drying Gas Temperature: 325 °C.
- Drying Gas Flow: 10 L/min.
- Nebulizer Pressure: 40 psi.

Expected Mass Spectrum Data

The primary ion observed will be the deprotonated molecule. Fragmentation can be induced to further confirm the structure.

Ion Type	Calculated m/z	Expected Observation
[M-H] ⁻	216.01	The base peak in the full scan spectrum, confirming the molecular weight.
[M-H-CO ₂] ⁻	172.02	A potential fragment ion from the loss of carbon dioxide from the parent ion.
[M-H-HCOOH] ⁻	170.00	A potential fragment from the loss of formic acid.

Workflow Diagram: LC-MS Identity Confirmation

[Click to download full resolution via product page](#)

Caption: Logical flow for identity verification of DFNPA using LC-MS.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural determination. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the DFNPA molecule.

Causality in Method Design

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will dissolve the acidic analyte and its carboxylic acid proton will be observable.
- ¹H NMR: Will show signals for the aromatic protons and the methylene (-CH₂-) protons. Their splitting patterns and chemical shifts confirm their connectivity.
- ¹³C NMR: Will reveal all unique carbon environments in the molecule.
- ¹⁹F NMR: Crucial for this molecule, this experiment will show two distinct signals for the non-equivalent fluorine atoms, with their coupling to each other and to adjacent protons confirming their positions on the ring.

Experimental Protocol: NMR

- Sample Preparation: Dissolve 5-10 mg of DFNPA in ~0.7 mL of DMSO-d₆.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at room temperature.

Predicted NMR Spectral Data (in DMSO-d₆)

Nucleus	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling (J, Hz)	Assignment
¹ H	~12.5	br s	-	-COOH
~8.1	d	J(H,F) ≈ 7-9		H-3 or H-6
~7.8	d	J(H,F) ≈ 10-12		H-3 or H-6
~3.8	s	-		-CH ₂ -
¹⁹ F	-110 to -120	d	J(F,F) ≈ 20	F-2 or F-5
-125 to -135	d	J(F,F) ≈ 20		F-2 or F-5

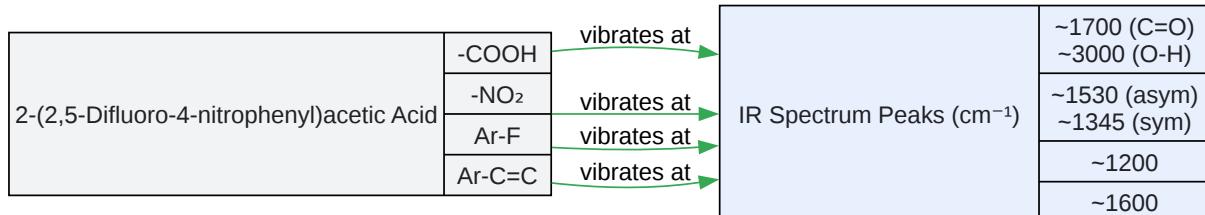
Note: Specific chemical shifts and coupling constants are estimations based on related structures and require experimental verification.[10][11]

Functional Group Identification by FTIR Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule by identifying their characteristic vibrational frequencies.

Causality in Method Design

The DFNPA structure has several IR-active functional groups that will give rise to a unique spectral fingerprint. The most prominent bands are expected from the carboxylic acid O-H and C=O stretches, the nitro group's symmetric and asymmetric stretches, and the C-F bonds.[12][13]


Experimental Protocol: FTIR

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of DFNPA with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Analysis:** Acquire the spectrum from 4000 to 400 cm^{-1} .

Characteristic Infrared Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
1600 - 1580	C=C stretch	Aromatic Ring
1550 - 1510	N=O asymmetric stretch	Nitro Group (NO_2)
1360 - 1330	N=O symmetric stretch	Nitro Group (NO_2)
1250 - 1100	C-F stretch	Aryl-Fluoride

Diagram: FTIR Functional Group Correlation

[Click to download full resolution via product page](#)

Caption: Correlation between DFNPAc functional groups and their expected IR peaks.

Integrated Characterization Summary

A comprehensive analysis of **2-(2,5-Difluoro-4-nitrophenyl)acetic Acid** requires the integration of data from all the techniques described.

- HPLC establishes the purity profile and provides a quantitative measure of the compound.
- LC-MS confirms the molecular weight, providing definitive proof of identity.
- NMR elucidates the precise atomic connectivity, confirming the isomeric structure and ruling out alternatives.
- FTIR offers a rapid check for the presence of all expected functional groups.

Together, these methods provide a self-validating system, ensuring that the material meets the stringent identity, purity, and structural requirements for its intended use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. doronscientific.com [doronscientific.com]
- 7. Separation of Acetic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2,4-Difluorophenylacetic acid(81228-09-3) 13C NMR [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comprehensive Analytical Characterization of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1428778#analytical-methods-for-2-2-5-difluoro-4-nitrophenyl-acetic-acid-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com